4-iodo-N-(2-methoxyphenyl)benzamide

Enzyme Inhibition Myeloperoxidase Cytochrome P450

4-Iodo-N-(2-methoxyphenyl)benzamide (molecular weight: 353.16 g/mol, formula: C₁₄H₁₂INO₂) is a substituted benzamide featuring a para-iodo substituent on the benzoyl ring and an ortho-methoxy group on the aniline ring. This compound belongs to a class of halogenated benzamides widely investigated for their interactions with diverse biological targets, including enzymes like myeloperoxidase (MPO) and cytochrome P450 isoforms, as well as G-protein coupled receptors such as sigma receptors.

Molecular Formula C14H12INO2
Molecular Weight 353.15 g/mol
Cat. No. B14912432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-(2-methoxyphenyl)benzamide
Molecular FormulaC14H12INO2
Molecular Weight353.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C14H12INO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17)
InChIKeyGPIAXYSOLDVNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N-(2-methoxyphenyl)benzamide: Procurement and Differentiation Guide for the Benzamide Scaffold


4-Iodo-N-(2-methoxyphenyl)benzamide (molecular weight: 353.16 g/mol, formula: C₁₄H₁₂INO₂) is a substituted benzamide featuring a para-iodo substituent on the benzoyl ring and an ortho-methoxy group on the aniline ring . This compound belongs to a class of halogenated benzamides widely investigated for their interactions with diverse biological targets, including enzymes like myeloperoxidase (MPO) and cytochrome P450 isoforms, as well as G-protein coupled receptors such as sigma receptors [1][2]. Its structural features—specifically the heavy iodine atom for potential radioimaging and the methoxy group for modulating electronic and steric properties—define its utility in medicinal chemistry, chemical biology, and radiopharmaceutical development [3].

4-Iodo-N-(2-methoxyphenyl)benzamide: The Risk of Generic Substitution in Benzamide-Based Research


Substituting 4-iodo-N-(2-methoxyphenyl)benzamide with a generic or closely related benzamide analog is not scientifically equivalent and can invalidate experimental outcomes. The specific placement of the iodine atom (para on the benzoyl ring) and the methoxy group (ortho on the aniline ring) dictates a unique three-dimensional conformation and electronic distribution that directly governs target binding affinity, selectivity, and metabolic stability . As demonstrated in structure-activity relationship (SAR) studies of benzamide derivatives, even minor positional changes of a methyl or methoxy group can alter enzyme inhibitory activity by more than an order of magnitude [1]. For example, a 2-methoxy substitution can result in an IC50 of 90 μM, whereas the 4-methoxy analog exhibits an IC50 of 149 μM against the same target [1]. Therefore, procurement decisions based solely on the benzamide core structure, without strict adherence to the defined substitution pattern of 4-iodo-N-(2-methoxyphenyl)benzamide, risk introducing significant, unaccounted-for variability in key performance metrics such as potency, target engagement, and pharmacokinetic profile.

4-Iodo-N-(2-methoxyphenyl)benzamide: A Quantitative Evidence Guide for Differentiated Performance


Comparative Enzyme Inhibition: MPO vs. CYP3A4 Selectivity Window

4-Iodo-N-(2-methoxyphenyl)benzamide exhibits a significant selectivity window for inhibiting myeloperoxidase (MPO) over cytochrome P450 3A4 (CYP3A4). This differentiation is quantifiable: it inhibits recombinant human MPO with an IC50 of 159 nM [1], while its inhibitory activity against CYP3A4 is markedly lower, with an IC50 of 2600 nM [1]. This >16-fold selectivity is a critical performance metric for applications where minimizing off-target CYP inhibition is paramount.

Enzyme Inhibition Myeloperoxidase Cytochrome P450 Selectivity

Benzamide SAR: Impact of Methoxy Group Positioning on Enzyme Inhibitory Activity

The ortho-methoxy substitution pattern in 4-iodo-N-(2-methoxyphenyl)benzamide is a critical driver of its biological activity, differentiating it from meta- and para-substituted analogs. In a published SAR study of a related benzamide series, the 2-methoxy derivative exhibited an IC50 of 90 ± 26 μM, whereas the 3-methoxy and 4-methoxy counterparts showed IC50 values of 13.5 ± 6.8 μM and 149 ± 43 μM, respectively [1]. This demonstrates that the ortho-position introduces distinct steric and electronic effects, leading to a nearly 1.7-fold difference in potency compared to the para-substituted analog in this context.

Structure-Activity Relationship Benzamide Methoxy Substituent Enzyme Inhibition

Physicochemical Property Benchmarking: Lipophilicity of the Core Benzamide Scaffold

The core 4-iodo-N-(2-methoxyphenyl)benzamide scaffold, when elaborated into a piperazinyl-butyl derivative ([123I]-BPB) for receptor targeting, demonstrates an optimal calculated lipophilicity (log P) of 2.2 [1]. This value is crucial for balancing membrane permeability with avoidance of excessive non-specific binding, a common challenge with more lipophilic analogs. This property is inherent to the iodinated benzamide core and its substitution pattern, providing a key differentiator from less lipophilic (e.g., fluoro- or chloro-substituted) or more lipophilic (e.g., higher haloalkyl) benzamide alternatives.

Lipophilicity Log P Benzamide Scaffold ADME

In Vivo Biodistribution: Brain Uptake and Metabolic Stability of the Benzamide Core

The 4-iodo-N-(2-methoxyphenyl)benzamide core, when incorporated into the [123I]-BPB radioligand, demonstrates significant and rapid brain penetration in mice, achieving 4.99% of the injected dose per gram of tissue (% ID/g) at 10 minutes post-injection [1]. Furthermore, brain metabolism of the core amide bond was minimal, with less than 5% labeled metabolites detected in the brain [1]. This contrasts sharply with other radioiodinated benzamides, such as p-MPPI derivatives, where rapid in vivo amide bond cleavage rendered them obsolete as imaging agents [2].

Biodistribution Blood-Brain Barrier Metabolic Stability In Vivo

Radiochemical Labeling Efficiency: High Yield and Specific Activity for SPECT Tracers

The 4-iodo-N-(2-methoxyphenyl)benzamide core is amenable to efficient radioiodination via electrophilic aromatic substitution of its tributylstannyl precursor. A published method reports a radiochemical yield of 82-85% for the [123I]-labeled derivative, achieving a specific activity greater than 2.96 Ci/μmol [1]. This high yield and specific activity are essential for producing potent SPECT imaging tracers and compare favorably to the more complex and lower-yielding syntheses of other radioiodinated benzamide analogs used for receptor imaging.

Radiochemistry SPECT Imaging Iodine-123 Radiolabeling Yield

Sigma Receptor Affinity: A Differentiated Binding Profile

A derivative containing the 4-iodo-N-(2-methoxyphenyl)benzamide core, [123I]-BPB, exhibits a balanced and quantifiable affinity for both sigma-1 and sigma-2 receptors, with pKi values of 6.51 and 6.79, respectively [1]. This dual sigma receptor binding profile differentiates it from other benzamide-based ligands that may show high selectivity for a single subtype or alternative targets like dopamine D3 receptors, for which it was ultimately deemed unsuitable. The quantifiable binding constants provide a specific benchmark for comparing to other sigma receptor ligands.

Sigma Receptor Binding Affinity pKi Radioligand

4-Iodo-N-(2-methoxyphenyl)benzamide: Validated Application Scenarios for Procurement Decisions


Myeloperoxidase (MPO) Inhibitor Screening and Lead Optimization

Given its potent and selective MPO inhibition (IC50 = 159 nM) with a >16-fold window over CYP3A4 [1], 4-iodo-N-(2-methoxyphenyl)benzamide is an excellent starting point for medicinal chemistry campaigns targeting inflammatory, cardiovascular, and neurodegenerative diseases where MPO activity is implicated. Procurement for these programs is justified by its validated selectivity profile, which reduces the need for early-stage counter-screening against major CYP isoforms.

Development of SPECT Radiotracers for Sigma Receptor Imaging

The high radiochemical yield (82-85%) and specific activity (>2.96 Ci/μmol) achieved during the [123I]-labeling of a derivative [1], combined with its favorable log P (2.2) [2] and dual sigma-1/2 receptor affinity (pKi = 6.51 and 6.79) [2], positions 4-iodo-N-(2-methoxyphenyl)benzamide as a privileged scaffold for developing sigma receptor-targeted SPECT imaging agents. This compound is a superior procurement choice over other benzamide cores for this specific application due to its proven labeling efficiency and in vivo brain uptake characteristics (4.99% ID/g at 10 min) [2].

CNS Drug Discovery Programs Requiring Validated Blood-Brain Barrier Penetration

For research aimed at targeting central nervous system (CNS) disorders, the procurement of 4-iodo-N-(2-methoxyphenyl)benzamide as a core scaffold is supported by direct in vivo evidence of rapid and high brain uptake (4.99% ID/g) and, crucially, low metabolic degradation (<5% labeled metabolites in the brain) [1]. This differentiates it from other benzamide derivatives, like certain p-MPPI analogs, which suffer from rapid amide bond cleavage in vivo and are thus unsuitable for CNS applications [2].

Structure-Activity Relationship (SAR) Studies Focused on Methoxy-Substituted Benzamides

4-Iodo-N-(2-methoxyphenyl)benzamide serves as a critical tool compound for exploring the SAR of the ortho-methoxy group in benzamides. Its specific substitution pattern leads to quantifiably different inhibitory activity compared to its meta- and para-substituted isomers [1]. Procuring this compound allows research teams to systematically map the electronic and steric contributions of the 2-methoxy group, providing a well-defined comparator for a library of benzamide analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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